molecular formula C11H16N2O4S2 B5887370 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine

1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B5887370
M. Wt: 304.4 g/mol
InChI Key: FSPWOGZQRNEIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of piperazine derivatives without sulfonyl groups.

Scientific Research Applications

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of sulfonyl groups can influence its binding affinity to enzymes or receptors, potentially leading to inhibition or activation of certain biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfonyl)piperazine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.

    4-(Phenylsulfonyl)piperazine:

    1,4-Bis(phenylsulfonyl)piperazine: Contains two phenylsulfonyl groups, which may enhance its stability and reactivity.

Uniqueness

1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which can impart distinct chemical and biological properties. This dual functionality can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-18(14,15)12-7-9-13(10-8-12)19(16,17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPWOGZQRNEIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.